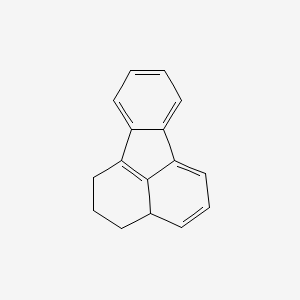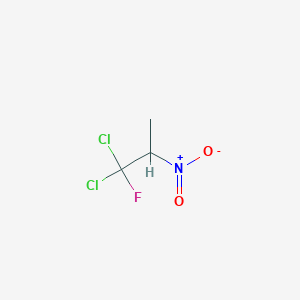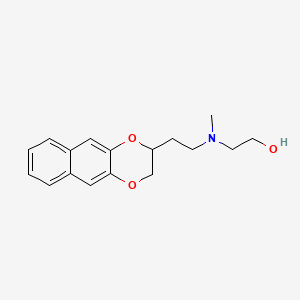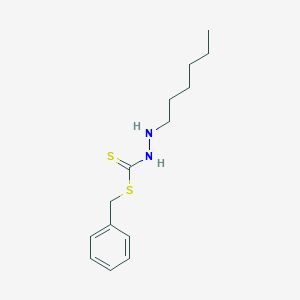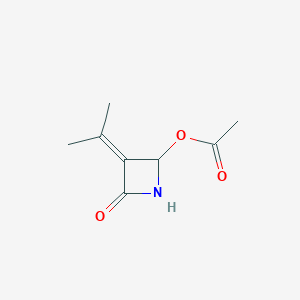
4-Cyclooctylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclooctylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with a cyclooctyl group at the fourth position Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclooctylpyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of cyclooctyl bromide with pyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. The choice of method depends on factors like cost, availability of raw materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclooctylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the cyclooctyl group can be replaced or modified under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyclooctylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Cyclooctylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclooctyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloropyridine: A halogenated pyridine derivative with different reactivity and applications.
4-Methylpyridine: A methyl-substituted pyridine with distinct chemical properties.
4-Phenylpyridine: A phenyl-substituted pyridine used in various chemical syntheses.
Uniqueness
4-Cyclooctylpyridine is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic effects compared to other pyridine derivatives
Eigenschaften
CAS-Nummer |
106754-33-0 |
|---|---|
Molekularformel |
C13H19N |
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
4-cyclooctylpyridine |
InChI |
InChI=1S/C13H19N/c1-2-4-6-12(7-5-3-1)13-8-10-14-11-9-13/h8-12H,1-7H2 |
InChI-Schlüssel |
QNWTVDMJMFICIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


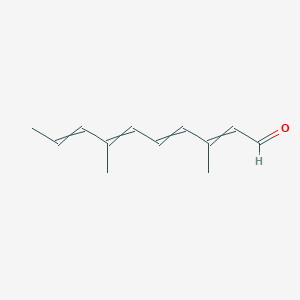
![3-[5-(3-Nitrophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14339268.png)
![[3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene](/img/structure/B14339279.png)
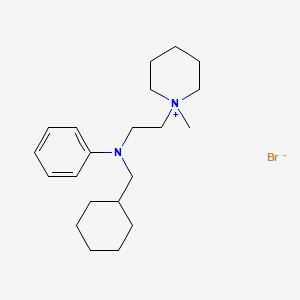

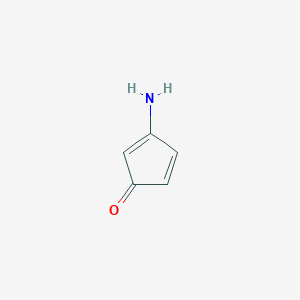
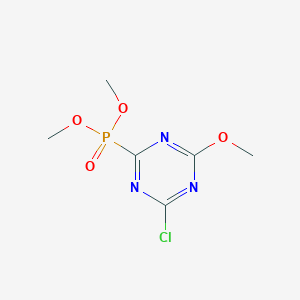
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14339309.png)

